

"stability of Methyl bicyclo[1.1.1]pentane-1-carboxylate in different solvents"

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Compound of Interest

Compound Name: Methyl bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B011054

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Technical Support Center: Methyl Bicyclo[1.1.1]pentane-1-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of **methyl bicyclo[1.1.1]pentane-1-carboxylate** in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: How stable is the bicyclo[1.1.1]pentane (BCP) core of the molecule?

A1: The bicyclo[1.1.1]pentane (BCP) core is a strained but kinetically stable cage structure.^[1]^[2] It is generally robust and resistant to degradation under typical laboratory conditions. BCP derivatives are often employed in drug discovery to enhance metabolic stability compared to their aromatic or linear counterparts.^[3]^[4]^[5] For instance, certain functionalized BCPs have shown no decomposition in the presence of 1M hydrochloric acid or 1M sodium hydroxide at room temperature over 24 hours, indicating the core's resilience.^[6]

Q2: What is the primary route of degradation for **methyl bicyclo[1.1.1]pentane-1-carboxylate**?

A2: The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester functional group to form bicyclo[1.1.1]pentane-1-carboxylic acid and methanol.^[7] This is a common reaction for esters, particularly in the presence of acid, base, or specific enzymes (esterases). The BCP core itself is expected to remain intact under conditions that typically lead to ester hydrolysis.

Q3: How does the stability of the methyl ester compare to other esters, like a tert-butyl ester?

A3: The methyl ester of a BCP carboxylate is generally less sterically hindered than a corresponding tert-butyl ester. Consequently, it is expected to be more susceptible to hydrolysis under both acidic and basic conditions.^[8]

Q4: In which types of solvents should I expect **methyl bicyclo[1.1.1]pentane-1-carboxylate** to be most stable?

A4: The compound will exhibit the highest stability in anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), and dimethylformamide (DMF), provided they are free of acidic or basic impurities. Protic solvents, especially water and to a lesser extent alcohols like methanol, can participate in hydrolysis reactions, particularly at non-neutral pH and elevated temperatures.

Q5: Can I anticipate significant degradation in aqueous buffers?

A5: Stability in aqueous buffers is highly pH-dependent. The rate of ester hydrolysis is typically slowest near neutral pH (around 7) and increases significantly under acidic (pH < 4) and especially basic (pH > 8) conditions. For critical experiments in aqueous media, it is recommended to prepare solutions fresh and/or conduct a preliminary stability assessment under your specific experimental conditions (temperature, pH, and buffer components).

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpectedly low assay signal or recovery over time.	Ester Hydrolysis: The compound may be degrading to its corresponding carboxylic acid, which will have different chromatographic and mass spectrometric properties.	1. Analyze for the Carboxylic Acid: Develop an analytical method (e.g., LC-MS) to detect both the parent ester and the potential bicyclo[1.1.1]pentane-1-carboxylic acid degradant. 2. Control pH: If using aqueous solutions, ensure the pH is maintained close to neutral. Use freshly prepared buffers. 3. Lower Temperature: Store stock solutions and conduct experiments at lower temperatures if the protocol allows.
Appearance of a new peak in HPLC/LC-MS analysis.	Degradation: A new peak, often more polar than the parent compound, is likely the carboxylic acid hydrolysis product.	1. Confirm Identity: Use mass spectrometry to confirm if the mass of the new peak corresponds to bicyclo[1.1.1]pentane-1-carboxylic acid. 2. Perform Forced Degradation: Intentionally degrade a sample with dilute acid or base to confirm the retention time of the degradant peak.
Inconsistent results between experimental repeats.	Variable Solvent Quality or Age of Solution: Trace amounts of acid or base in the solvent can catalyze degradation. The age of prepared solutions can also lead to variability.	1. Use High-Purity Solvents: Use anhydrous, high-purity solvents for preparing stock solutions. 2. Prepare Solutions Freshly: Prepare aqueous solutions immediately before use. For organic stock solutions, store them at -20°C

or below and minimize freeze-thaw cycles.

Stability Data Summary

While specific kinetic data for the stability of **methyl bicyclo[1.1.1]pentane-1-carboxylate** across a wide range of solvents is not readily available in the literature, the following table provides a representative stability profile based on general chemical principles of ester hydrolysis. Users must experimentally determine the stability for their specific conditions.

Solvent/Buffer System	Condition	Expected Stability ($t_{1/2}$)	Primary Degradation Product
DMSO (anhydrous)	Room Temp (25°C)	> 1 month	Not applicable
Acetonitrile (anhydrous)	Room Temp (25°C)	> 1 month	Not applicable
Phosphate Buffer	pH 7.4, 37°C	Hours to Days	Bicyclo[1.1.1]pentane-1-carboxylic acid
Aqueous HCl	pH 2.0, 37°C	Hours	Bicyclo[1.1.1]pentane-1-carboxylic acid
Aqueous NaOH	pH 10.0, 25°C	Minutes to Hours	Bicyclo[1.1.1]pentane-1-carboxylic acid
Methanol	Room Temp (25°C)	Weeks to Months (potential for slow transesterification if catalyst present)	Bicyclo[1.1.1]pentane-1-carboxylic acid (if water is present)

Note: This table is for illustrative purposes only. Actual stability will depend on the precise experimental conditions, including buffer concentration, presence of catalysts, and light exposure.

Experimental Protocol: Assessing Solution Stability by HPLC

This protocol outlines a general method for determining the stability of **methyl bicyclo[1.1.1]pentane-1-carboxylate** in a solvent of interest.

1. Objective: To quantify the percentage of **methyl bicyclo[1.1.1]pentane-1-carboxylate** remaining over time in a specific solvent system.

2. Materials:

- **Methyl bicyclo[1.1.1]pentane-1-carboxylate**
- HPLC-grade solvent of interest (e.g., water, phosphate buffer, acetonitrile)
- HPLC system with UV or MS detector
- Appropriate HPLC column (e.g., C18 reversed-phase)
- Volumetric flasks and pipettes

3. Method:

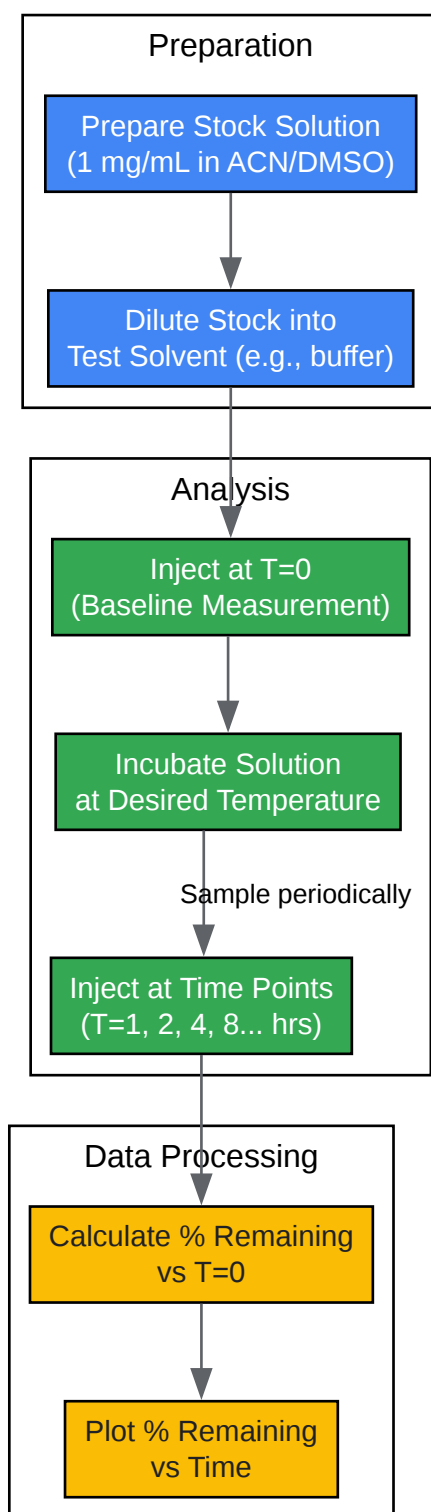
- Preparation of Stock Solution: Prepare a stock solution of the compound in a stable, anhydrous solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
- Preparation of Test Solution: Dilute the stock solution with the solvent of interest to a final concentration of ~50 µg/mL. Prepare enough volume for all time points.
- Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system and record the peak area of the parent compound.
- Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).
- Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it into the HPLC system, recording the peak area.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

$$\% \text{ Remaining} = (\text{Peak Area at } T=x / \text{Peak Area at } T=0) * 100$$

4. Forced Degradation (for peak identification):

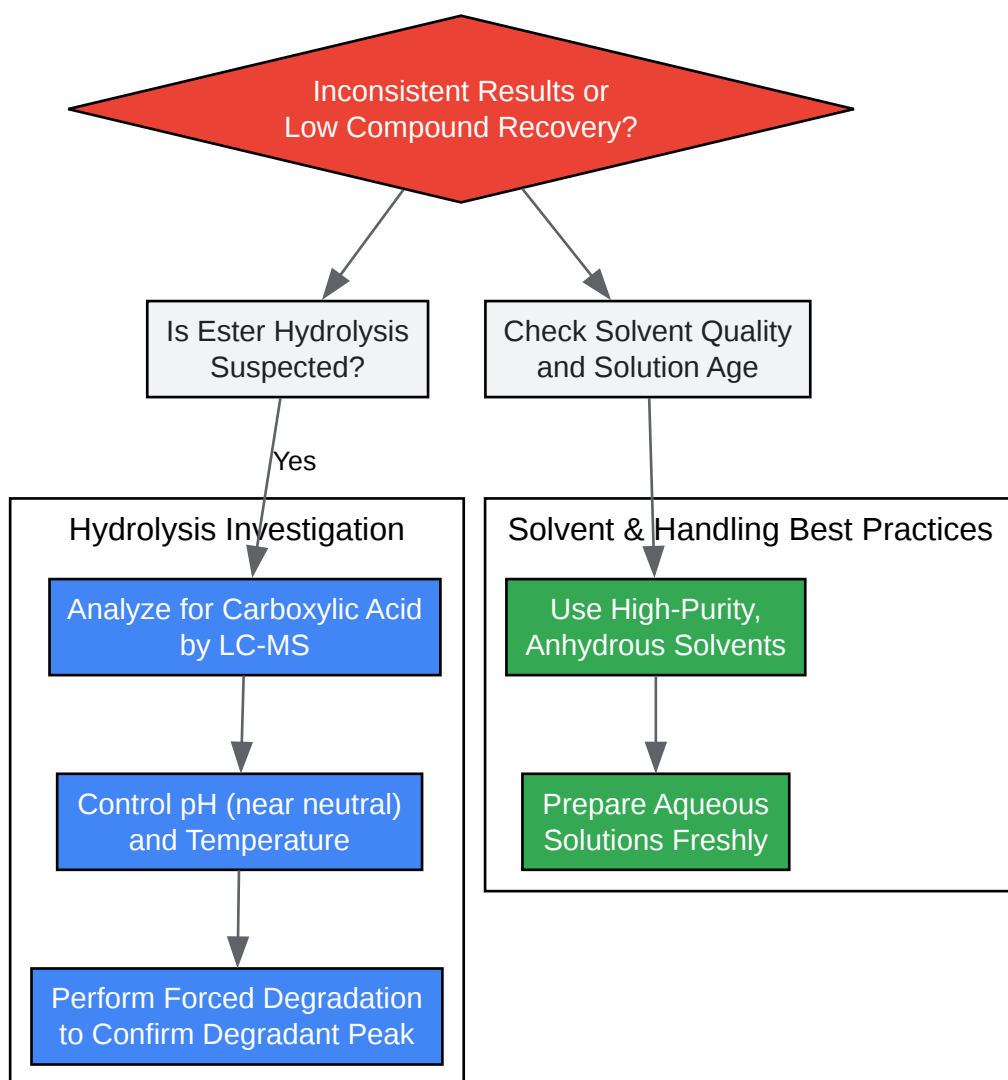
- Acidic: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for several hours. Neutralize before injection.[\[9\]](#)
- Basic: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at room temperature for a few hours. Neutralize before injection.[\[9\]](#)
- This will help identify the retention time of the primary degradant, bicyclo[1.1.1]pentane-1-carboxylic acid.

Visualizations



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Caption: Workflow for assessing compound stability.



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